molecular formula C3H5NO4 B1143796 3-Nitropropionic acid CAS No. 13104-55-7

3-Nitropropionic acid

Cat. No. B1143796
CAS RN: 13104-55-7
M. Wt: 119.0761
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992)
3-nitropropanoic acid is a C-nitro compound that is propanoic acid in which one of the methyl hydrogens has been replaced by a nitro group. It has a role as a neurotoxin, an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor, an antimycobacterial drug and a mycotoxin. It derives from a propionic acid. It is a conjugate acid of a 3-nitropropanoate. It is a tautomer of a 3-aci-nitropropanoic acid.
3-Nitropropionic acid is a natural product found in Coscinoderma, Penicillium atrovenetum, and other organisms with data available.

Scientific Research Applications

Antimycobacterial Agent

3-Nitropropionic acid (3-NPA) has been identified in extracts of endophytic fungi and exhibits potent antimycobacterial activity, suggesting its potential as an antimycobacterial agent. It shows a minimum inhibition concentration of 3.3 microM against Mycobacterium tuberculosis but is inactive against other cell lines, indicating its specificity. This finding could lead to the development of new antimycobacterial treatments and use as a chemotaxonomic marker for endophytic fungi (Chomcheon et al., 2005).

Huntington's Disease Model

3-NP is widely used as an experimental model to study Huntington's disease (HD) and associated neuropsychiatric problems. It induces HD-like symptoms in rats, making it a valuable tool for researching the disease and potential treatments. Studies involving 3-NP have explored protective effects of various compounds against its neurotoxicity, providing insights into potential therapeutic approaches for HD (Kumar & Kumar, 2010).

Neuroprotective Mechanisms

Research on 3-NP has led to insights into neuroprotective mechanisms against its toxicity. This includes understanding the roles of different neurotrophic factors, signaling pathways, and cellular responses in protecting neurons from 3-NP-induced damage. These findings have implications for developing therapies for neurodegenerative diseases like HD where mitochondrial dysfunction plays a crucial role (Almeida et al., 2009).

Insecticidal and Antimicrobial Activity

The endophytic fungus Phomopsis longicolla produces 3-NP, which shows significant antimicrobial activity against certain pathogens like Guignardia citricarpa and Moniliophthora perniciosa. However, its insecticidal activity is limited, suggesting its potential use in controlling specific plant diseases (Flores et al., 2013).

Blood-Brain Barrier Disruption

In rat models, 3-NP has been shown to disrupt the blood-brain barrier, particularly in the striatum, a region crucial for movement coordination. This disruption contributes to the progression of diseases like HD, providing a model to study the pathophysiology of blood-brain barrier dysfunction (Duran-Vilaregut et al., 2009).

Mitochondrial Dysfunction

3-NP causes mitochondrial dysfunction by inhibiting succinate dehydrogenase, leading to oxidative stress and neurodegeneration. This has been valuable in understanding mitochondrial contributions to neurodegenerative diseases and in exploring potential therapeutic interventions (Cruz et al., 2006).

Bioenergetics and Metabolism Studies

Bacteria growth on 3-NP as a sole carbon, nitrogen, and energy source has been studied, revealing its role in the biogeochemical nitrogen cycle and providing a deeper understanding of bioenergetic and metabolic processes in bacteria (Nishino et al., 2010).

properties

IUPAC Name

3-nitropropanoic acid
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InChI

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)
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InChI Key

WBLZUCOIBUDNBV-UHFFFAOYSA-N
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Canonical SMILES

C(C[N+](=O)[O-])C(=O)O
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Molecular Formula

C3H5NO4
Record name 3-NITROPROPIONIC ACID
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DSSTOX Substance ID

DTXSID1020982
Record name 3-Nitropropionic acid
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Molecular Weight

119.08 g/mol
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Physical Description

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid
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Solubility

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin
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Mechanism of Action

3-Nitropropionic acid (3-NP), a naturally occurring mycotoxin, is an irreversible inhibitor of succinate dehydrogenase that produces adenosine triphosphate (ATP) depletion in cerebral cortical explants and is associated with motor disorders in livestock and humans that have ingested contaminated food., Previous studies indicate that 3-nitropropionic acid (3-NPA) neurotoxicity involves the excitotoxic activation of N-methyl-D-aspartate (NMDA) receptors. Thus, ... the effect of orphenadrine ... on N-methyl-D-aspartate neurotoxicity in both cultured rat cerebellar granule cells (CGCs) & in rats /was studied/. Orphenadrine protected cerebellar granule cells from N-methyl-D-aspartate induced mortality, as assessed by both the neutral red viability assay & laser scanning cytometry, using propidium iodide staining. For rats, two indirect markers of neuronal damage were used: the binding of ((3)H)-PK 11195 to the peripheral type benzodiazepine receptor (PBR), a microglial marker, & expression of the 27 kD heat shock protein (HSP27), a marker of activated astroglia. Systemic admin of N-methyl-D-aspartate (30 mg/kg/day for 3 days) induced a 170% incr in ((3)H)-PK 11195 binding, & expression of 27 kD heat shock protein. Both the incr in ((3)H)-PK 11195 & HSP 27 expression were prevented by previous admin of 30 mg/kg/day of orphenadrine for 3 days. Lower doses (10 & 20 mg/kg) had no protective effect. Orphenadrine also reduced N-methyl-D-aspartate induced mortality in a dose dependent manner. ... Orphenadrine or orphenadrine like drugs could be used to treat neurodegenerative disorders mediated by overactivation of N-methyl-D-aspartate receptors., The present study investigated the mechanism of cellular degeneration within the striatum following administration of the mitochondrial toxin, 3-nitropropionic (3-NP) acid. Internucleosomal fragmentation typical of apoptosis was present in the DNA of cells from the striatum of 3-NP-treated rats. DNA fragmentation was also evident in this region by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling. The data suggest that striatal cells die by apoptosis following administration of 3-NP., 3-nitropropionic acid blocks energy metabolism prior to exerting neurotoxic damage and the degree of energy depletion determines the detrimental effects of 3-nitropropionic acid. In the present study, we also demonstrate that glutamate and glutamine levels as well as astrocytic functions may play pivotal roles in 3-nitropropionic acid-induced striatal lesions., For more Mechanism of Action (Complete) data for 3-NITROPROPIONIC ACID (15 total), please visit the HSDB record page.
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Product Name

3-Nitropropionic acid

Color/Form

Crystals from chloroform

CAS RN

504-88-1
Record name 3-NITROPROPIONIC ACID
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Melting Point

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C
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